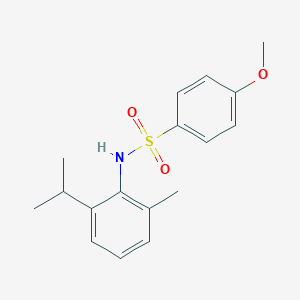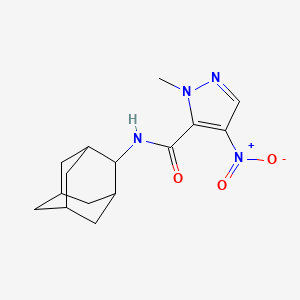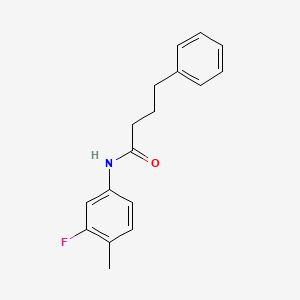
2-bromo-4-formylphenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-formylphenyl 2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-bromo-4-formylphenyl 2-methylbenzoate is not fully understood. However, it is believed to act as a donor-acceptor molecule, which can form charge-transfer complexes with other molecules. This property makes it useful in organic electronics as it can enhance the conductivity of semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-bromo-4-formylphenyl 2-methylbenzoate. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-4-formylphenyl 2-methylbenzoate in lab experiments include its high purity, good yields, and versatility in synthesis methods. However, its limitations include its limited solubility in common solvents and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-4-formylphenyl 2-methylbenzoate. Some of these include:
1. Synthesis of new derivatives with improved properties for use in organic electronics.
2. Investigation of the mechanism of action of 2-bromo-4-formylphenyl 2-methylbenzoate.
3. Development of new methods for the synthesis of 2-bromo-4-formylphenyl 2-methylbenzoate.
4. Exploration of its potential applications in other fields such as catalysis and medicinal chemistry.
Conclusion:
In conclusion, 2-bromo-4-formylphenyl 2-methylbenzoate is a versatile compound that has shown promising results in scientific research. Its potential applications in organic electronics make it a valuable building block for the synthesis of semiconductors. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
2-bromo-4-formylphenyl 2-methylbenzoate can be synthesized using different methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts acylation reaction. The Vilsmeier-Haack reaction involves the reaction of 2-bromo-4-hydroxybenzaldehyde with phosphorus oxychloride and dimethylformamide, while the Friedel-Crafts acylation reaction involves the reaction of 2-bromo-4-hydroxybenzaldehyde with 2-methylbenzoic acid and aluminum chloride. Both methods have shown good yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-formylphenyl 2-methylbenzoate has shown promising results in scientific research, particularly in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in optoelectronic devices such as solar cells, light-emitting diodes, and field-effect transistors. It has also been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(2-bromo-4-formylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10-4-2-3-5-12(10)15(18)19-14-7-6-11(9-17)8-13(14)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVYVHHRUFMFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-formylphenyl) 2-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)


![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)
![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)
